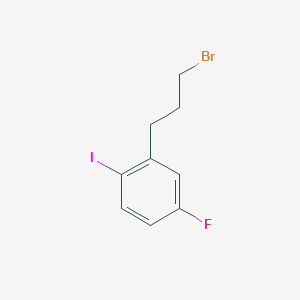

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene

Description

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-bromopropyl chain at position 1, fluorine at position 5, and iodine at position 2. This structure combines aryl halogens (F, I) with an alkyl bromide side chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. Its reactivity is influenced by the electron-withdrawing fluorine and iodine substituents, which polarize the aromatic ring, while the bromopropyl group offers a site for nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C9H9BrFI |

|---|---|

Molecular Weight |

342.97 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-fluoro-1-iodobenzene |

InChI |

InChI=1S/C9H9BrFI/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |

InChI Key |

UQXVIYUOFGFZAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCBr)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as potassium hydroxide in ethanol are used for dehydrohalogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions produce alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with halogenated aromatic structures.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related halogenated benzene derivatives, focusing on substituent effects, reactivity, and safety profiles.

Structural and Electronic Comparisons

Key Compounds Analyzed:

1-Bromo-3-chloro-5-fluoro-2-iodobenzene (): A tetrahalogenated benzene with Br, Cl, F, and I directly attached to the ring .

1-Bromo-5-fluoro-2-iodobenzene : Lacks the bromopropyl chain and Cl substituent.

1-(3-Chloropropyl)-5-fluoro-2-iodobenzene : Replaces Br in the propyl group with Cl.

1-(3-Bromopropyl)-2-iodobenzene : Omits the fluorine substituent.

Biological Activity

1-(3-Bromopropyl)-5-fluoro-2-iodobenzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group and halogen substituents (fluorine and iodine) on a benzene ring. This compound, with a molecular formula of C9H8BrF I and a molar mass of approximately 342.97 g/mol, has garnered interest in various fields due to its potential biological activities. While specific data on its biological activity is limited, compounds with similar structures often exhibit significant antimicrobial and anticancer properties.

Molecular Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C9H8BrF I

- Molecular Weight : 342.97 g/mol

Comparison with Similar Compounds

The following table highlights some similar halogenated aromatic compounds, illustrating the diversity within this category:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromopropyl)-2-chloro-5-iodobenzene | C9H8BrClI | Contains chlorine instead of fluorine |

| 1-(3-Bromopropyl)-5-bromo-2-iodobenzene | C9H8Br2I | Contains two bromine substituents |

| 1-(3-Bromopropyl)-5-fluoro-2-chlorobenzene | C9H8BrClF | Contains both chlorine and fluorine |

These compounds demonstrate the potential for varied biological activities based on their structural modifications.

Antimicrobial Properties

Halogenated aromatic compounds are known for their antimicrobial properties , which may be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes. For instance, compounds similar to this compound have been shown to exhibit significant activity against various bacterial strains, suggesting that further research could elucidate its effectiveness in this area .

Anticancer Activity

Research indicates that halogenated compounds often possess anticancer properties . For example, studies have shown that certain brominated and iodinated aromatic compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of both bromine and iodine in this compound may enhance its potential as an anticancer agent.

Case Studies

- Study on Similar Compounds : A study investigating the effects of halogenated benzene derivatives on cancer cell lines found that certain substitutions led to increased cytotoxicity. For instance, the introduction of bromine was correlated with enhanced apoptosis in MCF-7 breast cancer cells . This suggests that this compound could yield similar results due to its structural characteristics.

- Antimicrobial Activity Assessment : Another relevant study assessed the antimicrobial effects of various halogenated compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with multiple halogen substituents exhibited stronger inhibitory effects . This supports the hypothesis that this compound may also possess notable antimicrobial activity.

Future Research Directions

Given the promising biological activity associated with similar halogenated compounds, further investigation into the specific effects of this compound is warranted. Potential research avenues include:

- In vitro Studies : Conducting detailed in vitro assays to evaluate cytotoxicity against various cancer cell lines.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its antimicrobial and anticancer activities.

- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity, which could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.